molecular formula C16H11BrN2O2 B511374 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 161554-61-6

6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No. B511374
M. Wt: 343.17g/mol
InChI Key: XLILVUNUNXDGMZ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, temperature, pressure, and other factors.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, selectivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, optical rotation, etc., as well as chemical properties like acidity/basicity, stability, etc.


Scientific Research Applications

1. Novel Synthesis Methods

  • The compound has been utilized in the microwave-assisted synthesis of novel pyrimidine derivatives, highlighting its role in promoting cleaner reaction conditions and enhancing chemical yield. The synthesis process leverages the compound's reactivity, demonstrating its significance in the synthesis of compounds with potential analgesic properties (Chaudhary et al., 2012).

2. Biological Activity Investigation

  • The compound has been used in the synthesis of a series of pyrimidine derivatives, which were then screened for their anti-inflammatory properties in vivo. This indicates the compound's utility in the development of potential anti-inflammatory agents, showcasing its importance in therapeutic applications (Chaydhary et al., 2015).

3. G Protein-Coupled Receptor (GPR35) Studies

  • 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a compound closely related to the one , has been developed in a tritium-labeled form and utilized as a powerful tool for studying the orphan G protein-coupled receptor GPR35. This highlights the compound's application in advanced biochemical studies and receptor research (Thimm et al., 2013).

4. Chemical Reaction Studies

  • Studies involving chromone-3-carboxamides reacting with cyanothioacetamide show the compound's application in chemical reaction research, offering insights into the behavior of similar chemical structures under specific reaction conditions (Kornev et al., 2019).

5. Eco-friendly Synthesis Approach

  • The compound has been used in developing an eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, underlining its significance in green chemistry and sustainable synthesis methods (Proença et al., 2008).

6. Molecular Structure and Pharmacological Investigations

  • The compound's derivatives have been synthesized and analyzed for their molecular structure, contributing to the understanding of their physicochemical properties and potential pharmacological applications (Reis et al., 2013).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic routes, applications, modifications to improve its properties, etc.


properties

IUPAC Name

6-bromo-2-phenyliminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLILVUNUNXDGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide

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